molecular formula C13H10N4O3S B2940077 2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone CAS No. 900019-82-1

2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone

カタログ番号: B2940077
CAS番号: 900019-82-1
分子量: 302.31
InChIキー: QFXOECONEBXFSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone (molecular formula: C₁₃H₁₀N₄O₃S; molecular weight: 302.31 g/mol) is a pyridazinone derivative characterized by a phenyl group at position 2 and a methoxy-linked 5-sulfanyl-1,3,4-oxadiazole moiety at position 6 . Its structural uniqueness lies in the sulfanyl-oxadiazole substituent, which distinguishes it from other pyridazinone derivatives and may influence its pharmacokinetic and pharmacodynamic properties.

特性

IUPAC Name

2-phenyl-6-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-12-7-6-10(19-8-11-14-15-13(21)20-11)16-17(12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXOECONEBXFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OCC3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone (CAS No. 900019-82-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4O3S, with a molecular weight of 302.31 g/mol. The compound features a pyridazinone core linked to a phenyl group and a sulfanyl-substituted oxadiazole moiety, which contributes to its diverse biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and LN229 (glioblastoma) cells. The compound's IC50 values were reported to be in the micromolar range, indicating promising anti-proliferative activity .
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cell cycle progression. Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell survival pathways, enhancing its therapeutic potential .

Anti-Diabetic Activity

In addition to its anti-cancer properties, this compound has shown potential anti-diabetic effects:

  • In Vivo Studies : Research utilizing genetically modified Drosophila melanogaster models indicated that the compound significantly reduced glucose levels in diabetic conditions. This effect was attributed to the modulation of metabolic pathways related to glucose homeostasis .
  • Mechanistic Insights : The anti-diabetic activity may involve the inhibition of enzymes responsible for glucose metabolism and enhancement of insulin sensitivity .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties:

  • Inflammation Models : Experimental models have demonstrated that treatment with this pyridazinone derivative can reduce inflammatory markers and cytokine production in vitro. This suggests a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity TypeNotes
Pyridazinone coreAnti-cancerEssential for cytotoxicity against cancer cells
Sulfanyl groupAnti-diabetic & anti-inflammatoryEnhances metabolic modulation
Methoxy substitutionIncreased potencyImproves solubility and bioavailability

Case Studies

Several case studies have explored the pharmacological profile of this compound:

  • Study on Cytotoxicity : A study reported that derivatives similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The presence of electronegative groups was found to enhance activity significantly .
  • Diabetes Management : Another study indicated that compounds with similar scaffolds showed improved glucose tolerance in diabetic animal models, suggesting a multifaceted role in metabolic disorders .

類似化合物との比較

Comparison with Similar Compounds

Pyridazinone derivatives are widely studied for their pharmacological activities, with structural variations significantly impacting their biological efficacy. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name / ID Substituents Key Features Biological Activity (IC₅₀) Key References
Target Compound 2-Phenyl, 6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy] Sulfur-containing oxadiazole enhances electrophilicity and redox activity. Not reported in provided evidence.
R15 (JW7) 5-(Cyclohexylamino)-2-phenyl-6-(1H-1,2,4-triazol-5-yl) Triazole and cyclohexylamino groups; reversible inhibitor of hVAP-1. IC₅₀ = 71 nM (hVAP-1)
R16 5-Isopropylamino-2-phenyl-6-(1H-1,2,4-triazol-5-yl) Isopropylamino substitution reduces potency compared to R13. IC₅₀ = 290 nM (hVAP-1)
R17 (JWF) 5-[4-(4-Methylpiperazin-1-yl)phenylamino]-2-(4-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl) Chlorophenyl and methylpiperazine enhance binding affinity. IC₅₀ = 20 nM (hVAP-1)
6-Phenyl-3(2H)-pyridazinone 6-Phenyl Minimal substitution; baseline structure for conformational studies. Dihedral angle: 18.0° (phenyl vs. pyridazine ring)
Declomezine 6-(3,5-Dichloro-4-methylphenyl) Dichlorophenyl group confers fungicidal activity. Widely used as a fungicide.

Key Structural and Functional Insights

This could enhance binding to cysteine-rich enzyme active sites. Triazole-containing derivatives (e.g., R15, R16) exhibit potent inhibition of human vascular adhesion protein-1 (hVAP-1), with IC₅₀ values ranging from 20–290 nM. The higher potency of R17 (20 nM) is attributed to its 4-chlorophenyl and methylpiperazine groups, which likely improve hydrophobic interactions and solubility .

Conformational Differences The dihedral angle between the pyridazinone core and aromatic substituents influences molecular packing and target binding. The target compound’s methoxy-oxadiazole linker may impose steric constraints, altering its conformational flexibility compared to these analogs.

Synthetic Accessibility Derivatives like R15–R17 are synthesized via condensation of pyridazinone hydrazides with aldehydes or via Sonogashira coupling, as seen in other pyridazinones . The target compound’s sulfanyl-oxadiazole group may require specialized routes, such as thiol-ene coupling or oxidative cyclization, which could affect scalability .

  • Emorfazone analogs (e.g., ethyl 6-substituted pyridazinones) exhibit anti-inflammatory effects with reduced gastrointestinal toxicity .

Q & A

What are the recommended synthetic routes for synthesizing 2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone?

Level: Basic
Methodological Answer:
The core pyridazinone scaffold can be synthesized via Friedel-Crafts acylation using acetylaniline and succinic anhydride, followed by amide hydrolysis and cyclization to form the 4,5-dihydro-3(2H)-pyridazinone intermediate . Subsequent functionalization involves introducing the 1,3,4-oxadiazole-2-thiol moiety through alkylation or nucleophilic substitution. For example, coupling the pyridazinone intermediate with a pre-synthesized 5-sulfanyl-1,3,4-oxadiazol-2-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) enables methoxy linkage formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

How can regioselectivity challenges in alkylating the oxadiazole ring be addressed during synthesis?

Level: Advanced
Methodological Answer:
Regioselectivity in oxadiazole alkylation is influenced by steric and electronic factors. Use bulky leaving groups (e.g., mesyl or tosyl) on the oxadiazole precursor to direct substitution at the less hindered sulfur atom. Solvent polarity (e.g., DMF or DMSO) enhances nucleophilicity of the sulfhydryl group, while temperature control (0–25°C) minimizes side reactions. Monitoring reaction progress via TLC or LC-MS ensures selective formation of the desired regioisomer .

What spectroscopic techniques are critical for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) and confirms methoxy linkage (δ 3.8–4.2 ppm).
  • IR: Stretching bands for C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹) validate functional groups.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

How should researchers resolve discrepancies between crystallographic data and spectroscopic results?

Level: Advanced
Methodological Answer:
If XRD data (e.g., from SHELXL ) conflicts with NMR/IR, perform:

Density Functional Theory (DFT) simulations to compare experimental and calculated spectra.

Dynamic NMR studies to detect conformational flexibility in solution.

Re-refinement of XRD data using alternative software (e.g., Olex2) to check for systematic errors. Cross-validation with Mercury CSD’s packing similarity tools can identify lattice effects .

What in vitro assays are suitable for initial pharmacological screening of this compound?

Level: Basic
Methodological Answer:

  • COX-1/COX-2 Inhibition: Use ELISA or fluorometric assays with purified enzymes to measure IC₅₀ values. Prioritize compounds showing >50% inhibition at 10 µM .
  • Antiplatelet Activity: Assess ADP-induced platelet aggregation in human PRP (platelet-rich plasma) via turbidimetry .
  • Cytotoxicity Screening: MTT assays on HEK-293 or HepG2 cells establish preliminary safety profiles .

What experimental approaches elucidate the mechanism of COX-2 selective inhibition?

Level: Advanced
Methodological Answer:

Molecular Docking: Use AutoDock Vina to model ligand binding in COX-2’s hydrophobic pocket (PDB: 5KIR). Focus on interactions with Val523 and Arg513 .

Site-Directed Mutagenesis: Engineer COX-2 mutants (e.g., Arg513Ala) to test binding affinity changes.

Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (KD, kon/koff) between the compound and recombinant COX-2 .

How can in vivo studies be designed to assess efficacy in neuropathic pain models?

Level: Advanced
Methodological Answer:

  • Tail-Flick Test: Administer the compound (10–50 mg/kg, i.p.) to rats and measure latency to withdraw from noxious heat. Compare to gabapentin controls .
  • Chronic Constriction Injury (CCI) Model: Induce sciatic nerve ligation in rodents. Evaluate mechanical allodynia (von Frey filaments) and thermal hyperalgesia pre- and post-treatment. Use dose-response curves (ED₅₀ calculation) and immunohistochemistry for COX-2 expression in spinal cord tissue .

What computational methods predict interactions with COX-2?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (GROMACS/AMBER) for 100 ns to assess stability. Analyze RMSD, hydrogen bonds, and binding free energy (MM-PBSA).
  • Pharmacophore Modeling: Develop a 3D pharmacophore using Phase (Schrödinger) to identify critical features (e.g., hydrogen bond acceptors near His90) .

How can structure-activity relationships (SAR) be analyzed for insect growth inhibition?

Level: Advanced
Methodological Answer:

Derivatization: Synthesize analogs with variations in the oxadiazole (e.g., Cl → Br) or pyridazinone (e.g., phenyl → pyridyl) moieties.

Bioassays: Test larval weight gain inhibition in Plutella xylostella using diet incorporation.

SAR Analysis: Corporate QSAR models (e.g., CoMFA) to link electronic parameters (Hammett σ) with bioactivity. Substituents enhancing lipophilicity (e.g., Cl, CF₃) often improve potency .

How can reaction conditions be optimized for scaled-up synthesis?

Level: Advanced
Methodological Answer:

  • Solvent Selection: Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green metrics.
  • Catalysis: Screen Pd/C or Ni catalysts for Suzuki couplings to reduce reaction time.
  • Process Analytical Technology (PAT): Use inline FTIR or ReactIR to monitor intermediates and automate endpoint detection .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。